

# Application Notes and Protocols for Patient Selection in FAP-Targeted Therapy

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target for cancer therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors, with limited expression in healthy adult tissues.[1] This differential expression provides a therapeutic window for targeted therapies, including radioligand therapy, immunotherapy, and antibody-drug conjugates.[1][2] Effective patient selection is paramount to the success of FAP-targeted therapies. This document provides detailed application notes and protocols for key assays used to identify patients who are most likely to benefit from these novel treatments.

The selection of patients for FAP-targeted therapy relies on a multi-faceted approach, primarily involving the assessment of FAP expression in tumor tissue and non-invasive imaging techniques. Key patient selection criteria often include:

- Histologically confirmed diagnosis of a solid tumor known to express FAP.
- Evidence of FAP expression determined by immunohistochemistry (IHC) or FAP-targeted Positron Emission Tomography (FAPI-PET).
- Metastatic or advanced disease that has progressed on standard-of-care therapies.



# I. Biomarker Assessment: FAP Expression by Immunohistochemistry (IHC)

Immunohistochemistry is a cornerstone for confirming FAP expression in tumor biopsies. The FAP H-score is a semi-quantitative method used to assess the level of FAP protein expression.

# Quantitative Data Summary: FAP Expression Across Various Cancers

The following table summarizes FAP expression levels determined by IHC across a range of solid tumors. High FAP expression is a key inclusion criterion for many clinical trials of FAP-targeted therapies.[4]

Tumor Type	Percentage with High FAP Expression (H-score ≥ 30)	Reference
Sarcoma	≥30%	[5]
Pancreatic Adenocarcinoma	≥30%	[5]
Mesothelioma	≥30%	[5]
Head and Neck Squamous Cell Carcinoma	≥30%	[5]
Breast Cancer	High prevalence	[6]
Esophageal Cancer	High prevalence	[6]
Lung Cancer	High prevalence	[6]
Renal Cell Carcinoma	Low prevalence	[6]
Follicular Lymphoma	Low prevalence	[6]
Myeloma	Low prevalence	[6]

## **Experimental Protocol: FAP Immunohistochemistry**

This protocol is adapted from studies utilizing the SP325 and EPR20021 antibody clones.[7][8]

#### Methodological & Application





#### 1. Tissue Preparation:

- Fix freshly dissected tissue (<3mm thick) in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.
- Embed the tissue in paraffin wax.
- Cut 4-µm thick sections and mount on positively charged slides.
- 2. Deparaffinization and Rehydration:
- Incubate slides in xylene or a xylene substitute (e.g., Histo-Clear) for 2 x 5 minutes.
- Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 5 minutes each, followed by a final rinse in distilled water.

#### 3. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate-based buffer (pH 6.0) and heating to 95-100°C for 20 minutes.
- Allow slides to cool to room temperature.
- 4. Staining Procedure (Automated or Manual):
- Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., TBS or PBS).
- Protein Block: Apply a protein blocking solution (e.g., 10% normal goat serum) for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Incubate sections with a rabbit monoclonal anti-FAP antibody (Clone: SP325 or EPR20021) diluted in antibody diluent (e.g., 1:300) for 60 minutes at room temperature or overnight at 4°C.[7][8]
- Secondary Antibody and Detection:
- · Rinse slides with wash buffer.
- Apply a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody and incubate for 30-60 minutes at room temperature.
- · Rinse with wash buffer.
- Chromogen Application: Apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate for 5-10 minutes, or until the desired brown color intensity is achieved.
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.



#### 5. Interpretation and H-Score Calculation:

- A pathologist scores the staining intensity (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positively stained stromal or tumor cells.[9]
- The H-score is calculated using the following formula: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], resulting in a score between 0 and 300.[9]
- A common cutoff for high FAP expression in clinical trials is an H-score of ≥30.[4]

# II. In Vivo Assessment: FAP-Targeted PET Imaging (FAPI-PET)

FAPI-PET is a non-invasive imaging modality that allows for the whole-body assessment of FAP expression, providing crucial information for patient selection and therapy response monitoring.

## **Quantitative Data Summary: FAPI-PET Tracer Uptake**

The following table provides typical Standardized Uptake Values (SUVmax) for different FAP-targeted PET tracers in various malignancies.

Tracer	Tumor Type	Mean SUVmax	Reference
68Ga-FAPI-04	Pancreaticobiliary Tumors	>10	[10]
68Ga-FAPI-04	Intra-hepatic Malignant Lesions	8.36 ± 4.21	[11]
68Ga-FAPI-02/46/74	Adenoid Cystic Carcinoma	11.16 ± 4.07	[11]

## **Experimental Protocol: 68Ga-FAPI-PET/CT Imaging**

This protocol is a general guideline based on published procedures for 68Ga-FAPI-04 and 68Ga-FAPI-46.[10][12][13]

#### 1. Patient Preparation:

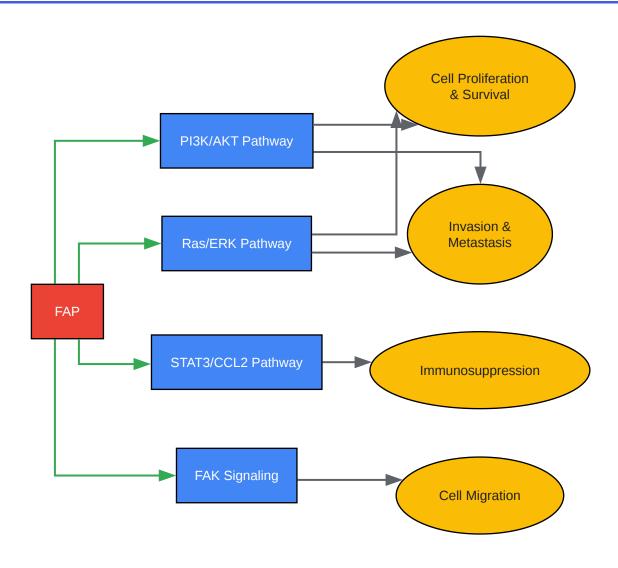


- No specific patient preparation such as fasting is required, which is a significant advantage over FDG-PET.[13]
- Patients should be well-hydrated.
- Instruct the patient to void immediately before the scan to minimize bladder activity.[1]
- 2. Radiotracer Administration:
- Administer an intravenous injection of 1.85-2.59 MBq/kg of 68Ga-FAPI-04 or 68Ga-FAPI-46.
   [10] A typical administered activity is between 80-200 MBq.[14]
- 3. PET/CT Acquisition:
- The optimal uptake time is generally between 40 and 60 minutes post-injection.[10] Some studies suggest that imaging can begin as early as 10 minutes post-injection for certain tracers like 68Ga-FAPI-46.[14]
- Acquire a low-dose CT scan for attenuation correction and anatomical localization.
- Perform a whole-body PET scan from the head to the mid-thighs.
- 4. Image Analysis and Interpretation:
- Reconstruct PET images using an ordered-subset expectation maximization (OSEM) algorithm.[13]
- A nuclear medicine physician and radiologist should interpret the images.
- Quantify tracer uptake in tumors and normal organs by measuring the maximum Standardized Uptake Value (SUVmax).
- Calculate the tumor-to-background ratio (TBR), often using the liver as the reference organ.
- Positive FAP expression is typically defined by tracer uptake in tumor lesions that is significantly higher than in the surrounding background tissue.

# III. Visualizing the Rationale: Signaling Pathways and Workflows FAP-Associated Signaling Pathways

FAP expression in the tumor microenvironment contributes to tumor progression through the activation of several key signaling pathways. Understanding these pathways provides a rationale for FAP as a therapeutic target.





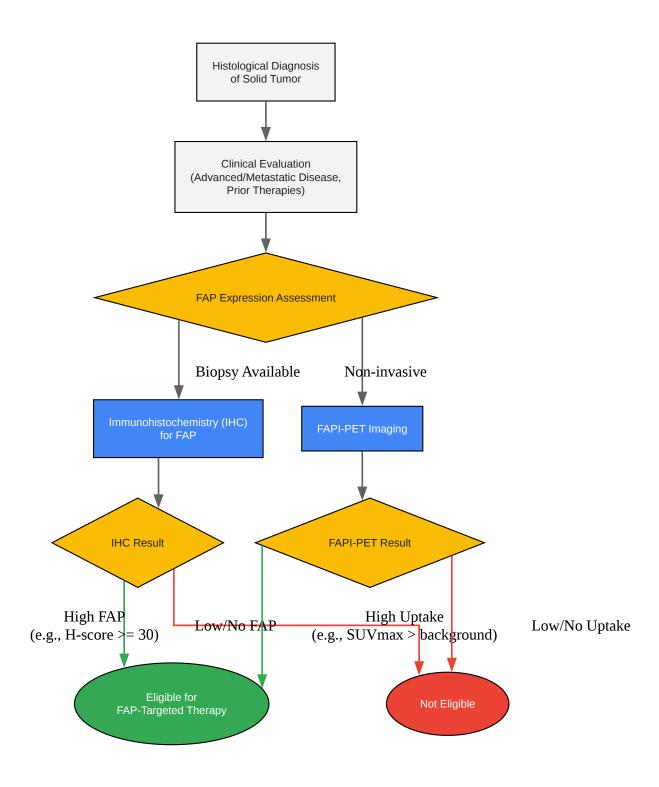
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Caption: FAP activates multiple downstream signaling pathways that promote tumor progression.

## **Patient Selection Workflow for FAP-Targeted Therapy**

The following workflow outlines the key steps in identifying and selecting patients for FAP-targeted therapies.





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Caption: A streamlined workflow for selecting patients for FAP-targeted therapy.



#### **IV. Conclusion**

The selection of patients for FAP-targeted therapy requires a careful and systematic approach. The protocols and guidelines presented in this document provide a framework for the accurate assessment of FAP expression using both immunohistochemistry and FAPI-PET imaging. Adherence to standardized procedures is crucial for ensuring the reliability and reproducibility of these assays, which are essential for identifying patients who are most likely to respond to this promising new class of cancer therapeutics. Further research and clinical trials will continue to refine these selection criteria and expand the application of FAP-targeted therapies to a wider range of malignancies.

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